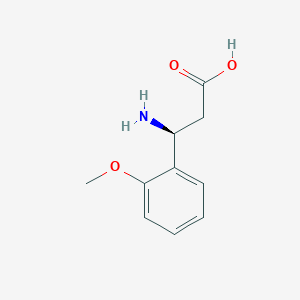
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.203 g/mol . The compound is also known by several synonyms, including 3-2-methoxyphenyl propanoic acid, 3-2-methoxyphenyl propionic acid, 2-methoxyhydrocinnamic acid, benzenepropanoic acid, 2-methoxy, o-methoxyhydrocinnamic acid, 3-o-methoxyphenyl propionic acid, 2-methoxy-benzenepropanoic acid, beta-o-methoxyphenyl propionic acid, acmc-209nfi, maybridge1_000611 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propanoic acid” can be viewed as a 2D Mol file or as a computed 3D SD file .
Applications De Recherche Scientifique
Corrosion Inhibition
A derivative of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, specifically a Schiff base, has been studied for its corrosion inhibition properties. In a study by Gupta et al. (2016), Schiff's bases derived from cysteine showed significant effectiveness in protecting mild steel in an acidic environment. The compound demonstrated both physisorption and chemisorption on mild steel and formed protective films, which was confirmed through SEM and AFM studies (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Antioxidant and Anti-inflammatory Activity
Another derivative of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid was synthesized and evaluated for its antioxidant, anti-inflammatory, and antiulcer activities. Subudhi and Sahoo (2011) reported that certain compounds exhibited significant antioxidant action, comparable to standard treatments, and showed efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Electrochemical Hydrogenation
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, closely related to (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, has been explored. Korotaeva et al. (2011) used electrosynthesis for double bond hydrogenation, achieving virtually quantitative yields under specific conditions. This process is significant for the production of 3-(methoxyphenyl)propanoic acids (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Phytotoxic and Mutagenic Effects
Jităreanu et al. (2013) evaluated the phytotoxicity and genotoxicity of cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, on wheat. They observed inhibitions in growth, germination, and mitotic activity, along with chromosomal aberrations in treated plantlets (Jităreanu, Pãdureanu, Tătărîngă, Tuchiluş, & Stănescu, 2013).
Asymmetric Synthesis in Alkaloid Biosynthesis
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid and its derivatives are important in the biosynthesis of tetrahydroisoquinoline alkaloids. Tanifuji et al. (2016) developed a catalytic asymmetric synthesis route for a common amino acid component in these alkaloids, using chiral phase transfer alkylation (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).
Biocatalysis in Pharmaceutical Intermediates
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid, also known as S-APA, is crucial in pharmaceuticals like S-dapoxetine. Li et al. (2013) explored asymmetric biocatalysis using Methylobacterium for producing enantiopure S-APA, demonstrating its potential in pharmaceutical intermediate production (Li, Wang, Huang, Zou, & Zheng, 2013).
Functional Modification in Polymer Science
Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid. This study highlights the use of (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid derivatives in enhancing the properties of polymers for potential medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426740 | |
| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
720662-28-2 | |
| Record name | (3S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



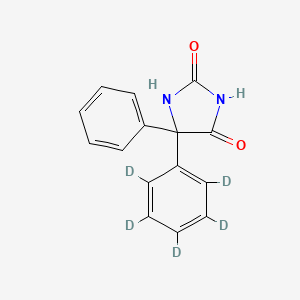

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

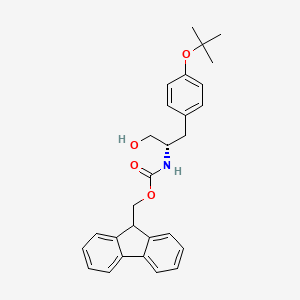
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)


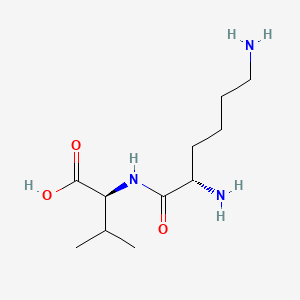
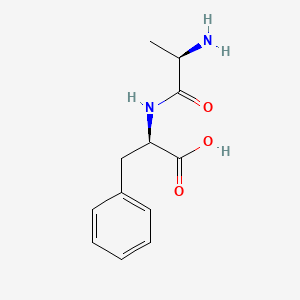
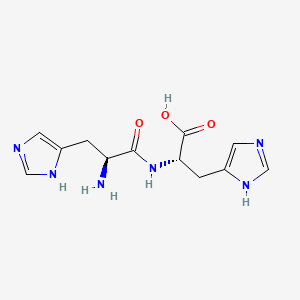

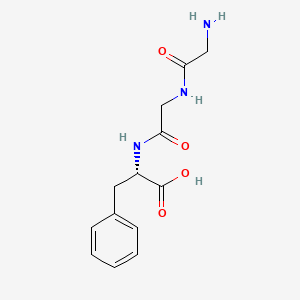
![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)